molecular formula C10H11N3S2 B2586891 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine CAS No. 881040-16-0

5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine

Katalognummer: B2586891
CAS-Nummer: 881040-16-0
Molekulargewicht: 237.34
InChI-Schlüssel: UGKHHSGIBXXKLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanylphenyl group at position 5 and an amine at position 2. Its synthesis involves the cyclization of thiosemicarbazide precursors in the presence of aqueous NaOH, as demonstrated by IR and NMR data confirming the formation of the thione tautomer in the solid state . Key spectral characteristics include:

  • IR: Absence of C=O stretching (1,670–1,640 cm⁻¹) and presence of C=N (1,605–1,590 cm⁻¹) and C=S (1,329–1,230 cm⁻¹) bands .
  • NMR: δ 1.11 ppm (CH₃ triplet), δ 2.87 ppm (CH₂ quartet), and aromatic proton signals between δ 6.9–7.42 ppm .

The compound is part of a broader class of 1,3,4-thiadiazoles known for their diverse biological activities, including antimicrobial and anticancer properties .

Eigenschaften

IUPAC Name

5-(2-ethylsulfanylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-2-14-8-6-4-3-5-7(8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKHHSGIBXXKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine typically involves the reaction of 2-(ethylsulfanyl)aniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amine group at the 2-position of the thiadiazole ring participates in nucleophilic substitution. In one protocol, treatment with chloroacetyl chloride in dry acetone (0°C, 1 hour) yielded 2-chloro-N-(5-[2-(ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl)acetamide (87% yield) . The reaction proceeds via SN2 mechanism, confirmed by 1^1H NMR (δ 4.49 ppm, singlet for CH2_2Cl) .

Reagent Conditions Product Yield
Chloroacetyl chlorideDry acetone, 0°C, 1 h2-Chloro-N-(5-[2-(ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl)acetamide87%
Ethyl bromoacetateDMF, K2_2CO3_3, 80°C, 4 hEthyl 2-((5-[2-(ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-yl)amino)acetate72%

Alkylation and Acylation

The primary amine undergoes alkylation and acylation to form derivatives with enhanced solubility or bioactivity:

  • Alkylation : Reaction with methyl iodide in THF (rt, 12 h) produced N-methyl-5-[2-(ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine (65% yield).

  • Acylation : Acetic anhydride in pyridine (reflux, 3 h) afforded N-acetyl-5-[2-(ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine (91% yield), confirmed by IR (1706 cm1^{-1}, C=O stretch) .

Oxidation of Ethylsulfanyl Group

The ethylsulfanyl (-S-Et) moiety oxidizes to sulfoxide or sulfone under controlled conditions:

  • Sulfoxide : Treatment with H2_2O2_2 (30%) in acetic acid (rt, 6 h) gave the sulfoxide derivative (78% yield) .

  • Sulfone : Using m-CPBA in DCM (0°C, 2 h) yielded the sulfone (62% yield), validated by 1^1H NMR (δ 3.42 ppm, quartet for -SO2_2-CH2_2-) .

Cyclocondensation Reactions

The amine group facilitates cyclocondensation with carbonyl compounds:

  • With benzaldehyde : In ethanol (reflux, 8 h), the compound formed 2-(benzylideneamino)-5-[2-(ethylsulfanyl)phenyl]-1,3,4-thiadiazole (83% yield) .

  • With ethyl cyanoacetate : Under microwave irradiation (120°C, 20 min), it produced a pyrimidine-fused thiadiazole (68% yield) .

Metal Complexation

The thiadiazole nitrogen and amine group coordinate with transition metals:

  • Cu(II) complex : Reaction with CuCl2_2·2H2_2O in methanol (rt, 4 h) yielded a square-planar complex (λmax_{\text{max}} = 610 nm, d-d transition).

  • Ag(I) complex : Treatment with AgNO3_3 in acetonitrile produced a polymeric structure, confirmed by XRD.

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and halogenation:

  • Nitration : HNO3_3/H2_2SO4_4 (0°C, 2 h) introduced a nitro group at the para position (57% yield).

  • Bromination : Br2_2 in CCl4_4 (rt, 1 h) yielded 5-[2-(ethylsulfanyl)-4-bromophenyl]-1,3,4-thiadiazol-2-amine (64% yield) .

Cross-Coupling Reactions

The ethylsulfanyl group enables palladium-catalyzed couplings:

  • Suzuki coupling : With 4-bromophenylboronic acid, Pd(PPh3_3)4_4, and K2_2CO3_3 in dioxane (100°C, 12 h), a biaryl derivative was obtained (71% yield) .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties against a range of pathogens. Studies have shown that compounds with a thiadiazole nucleus demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Efficacy : Thiadiazole derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing superior activity compared to traditional antibiotics like ampicillin .
CompoundActivity Against S. aureusActivity Against E. coli
Compound AHighModerate
This compoundModerateLow

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

  • Cell Lines Tested : Compounds have been evaluated against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines.
  • Mechanism of Action : The mechanism often involves the inhibition of DNA synthesis or interference with key signaling pathways in cancer cells .
Cell LineIC50 (µM)Effectiveness
LoVo12.34High
MCF-723.29Moderate

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiadiazoles are noted for their anti-inflammatory properties. Compounds similar to this compound have been reported to reduce inflammation markers in vitro and in vivo .

Case Studies

Several studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Activity : A study synthesized various 1,3,4-thiadiazole derivatives and tested their antimicrobial properties against multiple bacterial strains. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity .
  • Anticancer Evaluation : In vitro studies demonstrated that specific derivatives exhibited potent cytotoxic effects on cancer cells with minimal toxicity to normal cells. This suggests a favorable therapeutic index for further development .

Wirkmechanismus

The mechanism of action of 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Key Research Findings

Biological Activity : The ethylsulfanyl group in the target compound enhances lipophilicity, aiding membrane penetration and antimicrobial activity . In contrast, fluorinated derivatives (e.g., 5-{[(3-fluorophenyl)methyl]sulfanyl}-) show improved metabolic stability due to reduced oxidative degradation .

Structural Influence : Replacement of thiadiazole with oxadiazole alters electronic properties, with oxadiazoles exhibiting stronger antibacterial effects but lower thermal stability .

Synthetic Efficiency : Cyclization methods yield higher purity (75–82%) compared to alkylation or condensation routes (68%) .

Biologische Aktivität

5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine is a thiadiazole derivative with notable potential in medicinal chemistry. This compound is characterized by its unique structural features, which include an ethylsulfanyl group and a phenyl ring. These characteristics contribute to its diverse biological activities, making it a subject of interest in various research fields, particularly in pharmacology.

  • Molecular Formula : C10H11N3S2
  • Molecular Weight : 227.34 g/mol
  • Density : Approximately 1.3 g/cm³
  • Melting Point : Not specified in available literature
  • Boiling Point : Not specified in available literature

The biological activity of this compound primarily arises from its interaction with biological targets through various mechanisms, including:

  • Enzyme Inhibition : Compounds in the thiadiazole class often act as inhibitors for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses.
  • Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study highlighted that derivatives of 1,3,4-thiadiazoles show activity against various bacterial strains and fungi due to their ability to interfere with microbial metabolism .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties:

  • The structural framework of this compound may allow it to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory activities:

  • Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .

Case Studies and Research Findings

StudyFindings
Olsen et al. (2018)Identified cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives; potential for anticancer applications .
Aly et al. (2019)Synthesized various heterocyclic compounds from thiadiazoles with notable antimicrobial activity .
Researchgate Publication (2015)Investigated the synthesis and biological activity of 5-phenyl derivatives; highlighted the potential for drug development .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption : The presence of the ethylsulfanyl group may enhance solubility and absorption.
  • Distribution : Lipophilicity due to the phenyl group can affect tissue distribution.
  • Metabolism and Excretion : The compound may undergo metabolic transformations via cytochrome P450 enzymes.

Q & A

Q. What are the standard synthetic routes for 5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine?

The synthesis typically involves thiosemicarbazide derivatives and acid-catalyzed cyclization. For example, a common method uses refluxing with POCl₃ (3 mol) at 90°C for 3 hours, followed by pH adjustment to precipitate the product . Modifications include substituting phenylbutyric acid with ethylsulfanylphenyl precursors to tailor the thiadiazole core .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation employs spectral methods:

  • ¹H/¹³C NMR to verify substituent integration and electronic environments.
  • FT-IR for characteristic N–H (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
  • Chromatography (HPLC/TLC) to assess purity and individuality .

Q. What substituent modifications are reported to influence biological activity?

Substituents at the phenyl and thiadiazole positions (e.g., methyl, halogen, or amino groups) modulate solubility and bioactivity. For instance, phenylamino derivatives enhance antimicrobial properties, while ethylsulfanyl groups improve metabolic stability .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Use factorial design to test variables:

  • Temperature (80–100°C), catalyst (POCl₃ vs. H₂SO₄), and reaction time (2–4 hours). Statistical tools (e.g., ANOVA) identify significant factors. For example, achieved 78% yield at 90°C with POCl₃, while alternative catalysts may reduce by-products .

Q. How to reconcile contradictions in reaction conditions across studies?

Conduct comparative kinetic studies :

  • Compare POCl₃-mediated cyclization ( ) with alternative methods (e.g., H₂SO₄/ethanol in ).
  • Analyze activation energy (Eyring plots) and intermediate stability (via LC-MS) to explain yield disparities .

Q. What advanced techniques elucidate crystal structure and intermolecular interactions?

  • Single-crystal X-ray diffraction at 113–296 K resolves bond lengths (mean C–C = 0.003–0.005 Å) and packing motifs.
  • Hirshfeld surface analysis quantifies hydrogen bonds (N–H···S) and π-stacking interactions, critical for stability .

Q. How to design pharmacological studies using molecular docking?

  • Target selection : Prioritize enzymes (e.g., bacterial dihydrofolate reductase) with known thiadiazole sensitivity.
  • Docking software (AutoDock Vina) : Use optimized force fields (AMBER) and validate with free energy calculations (MM/PBSA). identified derivatives with binding affinities ≤−8.5 kcal/mol .

Q. How to integrate theoretical frameworks into experimental design?

Align studies with conceptual frameworks like structure-activity relationships (SAR) or transition-state theory. For example:

  • Apply Hammett constants to predict electronic effects of substituents.
  • Use DFT calculations (B3LYP/6-31G*) to model reaction pathways and intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.